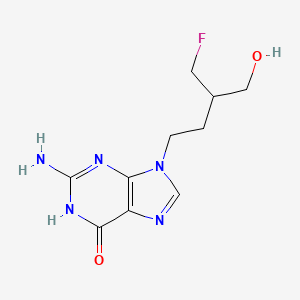

9-(4-氟-3-(羟甲基)丁基)鸟嘌呤

描述

科学研究应用

Scientific Research Applications

1. Molecular Imaging

FHBG is primarily used as a positron emission tomography (PET) imaging tracer. Its application in molecular imaging allows for the non-invasive monitoring of gene expression, particularly for genes associated with HSV1-tk. The mechanism involves selective uptake by cells expressing the HSV1-tk gene, enabling visualization of gene expression in living organisms .

2. Gene Therapy

In gene therapy research, FHBG serves as a crucial component for tracking the expression and distribution of therapeutic genes. Its ability to be phosphorylated by HSV1-tk converts it into a more hydrophilic form that becomes trapped within the cells expressing the enzyme. This selectivity minimizes toxicity to normal cells while allowing targeted therapeutic applications .

3. Cancer Research

FHBG plays a significant role in cancer research by providing insights into the efficacy of gene therapy treatments. It is utilized to image gene expression in cancer cells, facilitating the evaluation of therapeutic strategies aimed at targeting specific genetic markers associated with malignancies .

Case Studies and Research Findings

Several studies have demonstrated the efficacy and utility of FHBG in various applications:

- Adenoviral-mediated Gene Expression Monitoring : A study utilized [18F]FHBG to monitor adenoviral-mediated HSV1-tk transgene expression in vivo, showcasing its potential for real-time imaging of therapeutic gene delivery .

- Antiviral Activity Assessment : Research indicates that FHBG exhibits significant antiviral activity against herpes simplex virus types 1 and 2. Its selective phosphorylation by HSV-tk allows it to serve as both an imaging agent and therapeutic tool .

准备方法

The synthesis of 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine typically involves the reaction of a tosylate precursor with potassium fluoride in the presence of Kryptofix2.2.2, followed by deprotection to yield the final product . The reaction conditions are carefully controlled to ensure high radiochemical yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

化学反应分析

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

作用机制

The mechanism of action of 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine involves its role as a substrate for the herpes simplex virus type 1 thymidine kinase (HSV1-tk) enzyme. When used as a PET imaging tracer, it is selectively taken up by cells expressing the HSV1-tk gene. This selective uptake allows for the non-invasive imaging of gene expression in living organisms .

相似化合物的比较

Similar compounds to 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine include:

2’-Fluoro-2’-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil (FIAU): Another PET imaging tracer used for imaging HSV1-tk expression, but with different kinetic profiles and target-to-background ratios.

9-(4-[18F]Fluoro-3-(hydroxymethyl)butyl)-2-(phenylthio)-6-oxopurine: A novel PET agent with improved blood-brain barrier penetration compared to 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine.

The uniqueness of 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine lies in its specific application for imaging HSV1-tk gene expression, making it a valuable tool in gene therapy and cancer research.

生物活性

9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine, commonly referred to as FHBG, is an antiviral nucleoside analog that has garnered significant attention in both research and clinical settings. This compound is characterized by a guanine base with a hydroxymethylbutyl side chain at the 9-position and a fluorine atom at the 4-position of the butyl group. These modifications enhance its pharmacological properties, particularly its ability to be phosphorylated by viral thymidine kinases, making it a valuable tool in gene therapy applications targeting herpes simplex virus type 1 thymidine kinase (HSV-tk) .

The primary biological activity of FHBG involves its phosphorylation by HSV-tk, which converts it into a more hydrophilic form that becomes trapped within the cells expressing the enzyme. This process is crucial for its function as both an imaging agent and therapeutic tool. The phosphorylated form of FHBG can be incorporated into viral DNA during replication, leading to competitive inhibition of viral DNA synthesis . Notably, FHBG is selectively phosphorylated by viral enzymes while being a poor substrate for mammalian thymidine kinase, thus minimizing toxicity to normal cells .

Antiviral Activity

FHBG exhibits significant antiviral activity against herpes simplex virus types 1 and 2. Its selectivity for HSV-tk allows for targeted therapeutic applications, particularly in gene therapy contexts where it can serve as a reporter probe to visualize HSV-tk expression in vivo using positron emission tomography (PET) imaging . The mechanism of action can be summarized as follows:

- Phosphorylation : Catalyzed by HSV-tk, converting FHBG into its active triphosphate form.

- Incorporation into Viral DNA : Competes with natural nucleotides during viral replication.

- Imaging : Labeled with radioactive isotopes (e.g., ), allowing non-invasive monitoring of gene expression.

Case Studies

One notable case involved a 57-year-old male diagnosed with grade IV glioblastoma multiforme who participated in an adoptive cellular immunotherapy trial. The patient received genetically engineered cytolytic T cells expressing HSV-tk and was monitored using PET imaging with -FHBG. This study demonstrated the compound's efficacy in detecting HSV-tk expressing cells post-infusion, providing insights into treatment efficacy and cellular localization .

Efficacy Studies

In preclinical evaluations, FHBG has shown promising results in various models:

- In vitro studies demonstrated that FHBG accumulates significantly in HSV-tk expressing cells compared to non-expressing cells, confirming its utility as an effective imaging agent .

- Animal models have been used to assess the therapeutic effects of FHBG against simian varicella virus, indicating its potential application beyond herpes viruses .

Comparative Analysis

The following table compares FHBG with other antiviral compounds based on their target viruses and applications:

| Compound Name | Target Virus | Selective Phosphorylation | Application |

|---|---|---|---|

| 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine | HSV types 1 and 2 | Yes | Gene therapy imaging |

| Penciclovir | HSV types 1 and 2 | No | Antiviral treatment |

| Ganciclovir | Cytomegalovirus | No | Antiviral treatment |

| Acyclovir | HSV types 1 and 2 | No | Antiviral treatment |

Synthesis and Development

The synthesis of FHBG has been achieved through various methods, including automated synthesis techniques that enhance yield and specificity. Recent advancements have focused on optimizing conditions for incorporating fluorine isotopes, particularly fluorine-18, which significantly enhances the compound's utility in PET imaging .

属性

IUPAC Name |

2-amino-9-[3-(fluoromethyl)-4-hydroxybutyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIVUGLBKBWVAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCC(CO)CF)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206067-83-6 | |

| Record name | 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206067836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(4-FLUORO-3-(HYDROXYMETHYL)BUTYL)GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14U77VRE8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine (FHBG) a suitable reporter probe for Positron Emission Tomography (PET)?

A1: FHBG is readily phosphorylated by Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk), a viral enzyme frequently used as a reporter gene in gene therapy research. [] This phosphorylation traps FHBG within cells expressing HSV1-tk, allowing for visualization and quantification of gene expression using PET. []

Q2: How does FHBG compare to other reporter probes, like FIAU, for imaging HSV1-tk expression?

A2: Research indicates that while both 2'-fluoro-2'-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil (FIAU) and FHBG can be used to image HSV1-tk expression, they exhibit different kinetic profiles and target-to-background ratios. [, ] FHBG demonstrates continuous accumulation in target tissues over time, leading to higher contrast in PET images compared to FIAU, which shows early accumulation followed by washout. [] Furthermore, FHBG exhibits lower abdominal background radioactivity compared to FIAU. []

Q3: Beyond its role in PET imaging, does FHBG have other applications in gene therapy?

A4: The mutant HSV1-A167Ysr39tk enzyme, which specifically phosphorylates FHBG, also demonstrates high phosphorylation activity with Ganciclovir (GCV). [] GCV is a commonly used prodrug in suicide gene therapy, where it is converted to a toxic compound by HSV1-tk, leading to the death of target cells. [] Therefore, the HSV1-A167Ysr39tk mutant, in combination with FHBG for imaging and GCV for therapy, presents a promising approach for monitoring and treating conditions like gliomas. []

Q4: Have there been any clinical studies investigating the use of FHBG in patients?

A5: While preclinical studies have shown promising results using FHBG for PET imaging of HSV1-tk expression, particularly with the HSV1-A167Ysr39tk mutant, limited data is available from clinical trials. [] Further research is necessary to fully understand the potential benefits and limitations of using FHBG in a clinical setting.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。